2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Description
Properties
IUPAC Name |
2,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-7(13)5-4-6(8(9)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNSSQBXPOQLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Nitration: The benzene ring is nitrated to introduce a nitro group, which is then reduced to an amino group.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Fluorination: Fluorine atoms are introduced at the desired positions on the benzene ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Recent studies have demonstrated that compounds similar to 2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid exhibit significant antitumor properties. For instance, compounds evaluated under the National Cancer Institute protocols showed promising antimitotic activity against various human tumor cell lines, indicating potential for development as anticancer agents .
- Antimicrobial Properties : The compound has shown efficacy against a range of pathogens. In vitro studies have indicated that derivatives of this compound can inhibit the growth of bacteria such as Mycobacterium smegmatis and fungi like Candida albicans. The presence of difluoro groups enhances its biological activity, making it a candidate for further exploration in antimicrobial therapy .
- Drug Development : The drug-like properties of this compound have been assessed using computational tools such as SwissADME, which evaluate parameters like solubility and permeability. These studies suggest that it may serve as a lead compound for developing new therapeutic agents .
Material Science
- Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis. The incorporation of difluoro groups can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.
- Synthesis of Novel Compounds : The functional groups present in this compound facilitate its use as a building block for synthesizing more complex organic molecules, which can be utilized in various chemical industries.
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the anticancer efficacy of similar compounds across multiple cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited mean growth inhibition values around 12.53%, suggesting significant potential for further development .
Case Study 2: Antimicrobial Activity
Research focusing on the antimicrobial properties of this compound revealed that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial activity. This positions the compound as a candidate for further investigation in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways.
Comparison with Similar Compounds
2,4-Difluoro-3-Methylbenzoic Acid (CAS 112857-68-8)
- Structure : C8H6F2O2; molecular weight 172.13 g/mol. Fluorines at positions 2 and 4; methyl group at position 3 .
- Key Differences: Substituent: Lacks the Boc-protected amino group, replacing it with a methyl group. Properties:
- Higher acidity due to electron-withdrawing fluorines ortho/para to the carboxylic acid.
- Applications: Used in chemical synthesis for pharmaceuticals and agrochemicals, where fluorination enhances metabolic stability .
5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid
- Structure: C10H17NO5; molecular weight 233.26 g/mol. Features a pentanoic acid backbone with a Boc-protected amino group at position 2 and a hydroxyl group at position 5 .
- Key Differences :
- Backbone : Aliphatic chain vs. aromatic ring in the target compound.
- Properties :
- Higher water solubility due to the hydroxyl group and aliphatic chain.
- Likely lower thermal stability compared to aromatic analogs.
4,4,4-Trifluoro-3-Methyl-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Butanoic Acid
- Structure: Features a trifluoromethyl group on a butanoic acid chain and a Boc-protected amino group .
- Key Differences :
- Fluorination Pattern : Trifluoromethyl group (strong electron-withdrawing) vs. aromatic fluorines.
- Properties :
- Increased acidity from the trifluoromethyl group.
- Enhanced metabolic resistance due to fluorine content. Applications: Potential use in enzyme inhibition or as a building block in fluorinated drug candidates .
Structural and Functional Analysis
Electronic Effects
- Fluorine Substituents: In the target compound, fluorines at positions 2 and 4 withdraw electron density, increasing the acidity of the carboxylic acid (pKa ~2-3) compared to non-fluorinated benzoic acids (pKa ~4.2) .
Physicochemical Properties
Stability and Reactivity
- Metabolic Resistance : Fluorination at positions 2 and 4 may reduce oxidative metabolism, extending half-life in vivo .
Biological Activity
2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound's unique structural features, including the difluoro substitution and the tert-butoxycarbonyl group, suggest various interactions with biological systems. This article reviews the biological activity of this compound based on available research findings, including in vitro studies, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 345.34 g/mol. The predicted boiling point is approximately 418.9 °C, and it has an estimated density of 1.205 g/cm³ .
Biological Activity Overview
Research indicates that derivatives of benzoic acid can influence various biological pathways. The specific biological activities associated with this compound include:
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which could mitigate oxidative stress in cells.
- Proteasome and Autophagy Modulation : Certain benzoic acid derivatives have been reported to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), crucial for protein degradation and cellular homeostasis .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that:
- Enzyme Interaction : The compound may act as a modulator for key enzymes involved in protein degradation pathways, such as cathepsins B and L. These enzymes play significant roles in cellular turnover and response to stress .
- Cellular Signaling Pathways : It may influence various signaling pathways related to cell survival and apoptosis, potentially making it a candidate for therapeutic interventions in diseases characterized by dysregulated cell death.
In Vitro Studies
A study evaluating similar benzoic acid derivatives demonstrated their ability to enhance proteasome activity significantly without exhibiting cytotoxic effects on normal human fibroblasts at concentrations up to 10 μg/mL . The following table summarizes the biological evaluation results:
| Compound | Concentration (μg/mL) | Proteasome Activity (%) | Cytotoxicity (%) |
|---|---|---|---|
| Compound A | 10 | 467.3 ± 3.9 | 0 |
| Compound B | 1 | Significant Activation | 5.02 ± 0.18 |
| Compound C | 10 | Moderate Activation | 4.81 ± 0.28 |
Case Studies
In a case study involving similar compounds, it was noted that the presence of difluoro groups significantly enhanced the interaction with target enzymes compared to their mono-substituted analogs. This suggests that the difluoro substitution is crucial for maximizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
